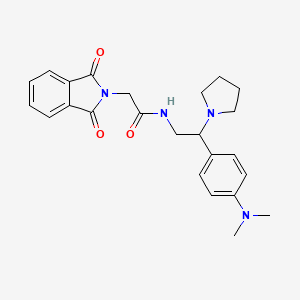![molecular formula C17H26ClN3O3S B2933567 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide CAS No. 733759-43-8](/img/structure/B2933567.png)
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound, also known as CEP-26401, is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory responses, making CEP-26401 a promising candidate for the treatment of inflammatory diseases.
科研应用
Antibacterial and Anti-Enzymatic Potential
A study by Nafeesa et al. (2017) explored the synthesis of various N-substituted derivatives of acetamide, including compounds structurally related to 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide. These compounds demonstrated significant antibacterial properties against both gram-negative and gram-positive bacteria, as well as low potential against the lipoxygenase (LOX) enzyme, indicating potential therapeutic applications in bacterial infections and inflammation management Nafeesa et al., 2017.
Enzyme Inhibition Studies
Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds showed promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic use in conditions like Alzheimer's disease where enzyme inhibition is beneficial Khalid et al., 2014.
Antibacterial Screening
Research by Iqbal et al. (2017) involved the synthesis of N-substituted acetamide derivatives with a focus on their antibacterial properties. These compounds, similar in structure to 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide, were found to be moderately effective against Gram-negative bacterial strains, highlighting their potential in treating bacterial infections Iqbal et al., 2017.
Molecular Docking and Enzyme Inhibitory Activities
Virk et al. (2018) synthesized a variety of N-substituted acetamides and evaluated their inhibition potential against several enzymes. The study's findings suggest potential applications in pharmaceuticals targeting specific enzymatic pathways Virk et al., 2018.
Pharmacological Evaluation of Derivatives
Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including acetamide derivatives, as glutaminase inhibitors. These compounds showed promise in inhibiting GLS, a key enzyme in cancer cell metabolism, suggesting potential use in cancer therapy Shukla et al., 2012.
Spectral Analysis and Antibacterial Study
A study by Khalid et al. (2016) analyzed the spectral properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antibacterial efficacy. The results indicated moderate to high antibacterial activity, suggesting potential use in antibacterial therapies Khalid et al., 2016.
Biological Interactions and Molecular Docking Analysis
Bharathy et al. (2021) conducted a comprehensive study on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, using molecular docking to explore potential fungal and cancer activities. This research provides insights into the therapeutic applications of similar acetamide derivatives Bharathy et al., 2021.
性质
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-3-21(4-2)25(23,24)14-8-9-16(20-10-6-5-7-11-20)15(12-14)19-17(22)13-18/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGYEMKCZWADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)
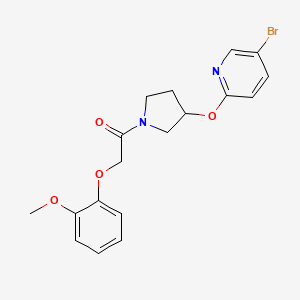
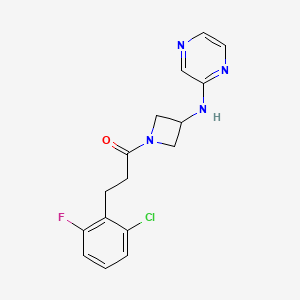
![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
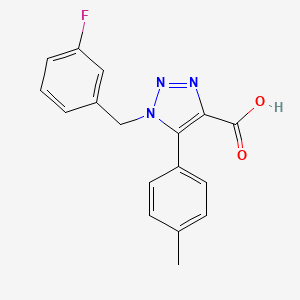
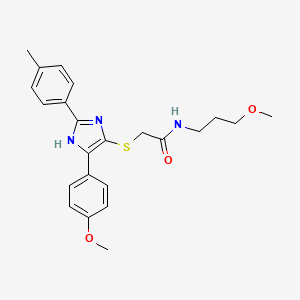
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B2933501.png)
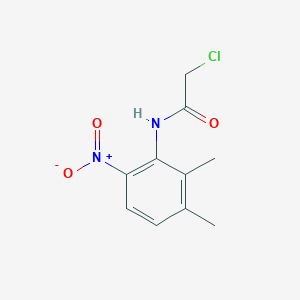
![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)
